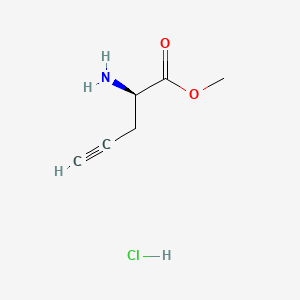![molecular formula C7H11NO3 B14029871 6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)
6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid is a unique spirocyclic amino acid. This compound features a spirocyclic structure, which means it has two rings that are connected through a single atom. The presence of both an amino group and a carboxylic acid group makes it an amino acid derivative. The spirocyclic structure imparts rigidity and unique spatial properties to the molecule, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic rings . The reaction conditions often require the use of strong bases such as sodium hydride (NaH) in solvents like dimethylformamide (DMF) to facilitate the ring closure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of the final product, and implementing cost-effective and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine (Et₃N).
Major Products
The major products formed from these reactions include nitro or nitroso derivatives (oxidation), alcohol derivatives (reduction), and amide derivatives (substitution).
Scientific Research Applications
6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the synthesis of novel materials with specific properties, such as polymers with enhanced stability and rigidity.
Mechanism of Action
The mechanism of action of 6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid depends on its specific application. In biological systems, it can interact with enzymes and proteins through its amino and carboxylic acid groups. These interactions can lead to inhibition or activation of enzymatic activity, depending on the target and the context of the interaction. The spirocyclic structure provides a rigid framework that can enhance binding specificity and affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminoisobutyric acid: A naturally occurring amino acid with a sterically constrained structure.
2-Azetidinecarboxylic acid: Another naturally occurring amino acid with a cyclic structure.
2,4-Methanoproline: A synthetic amino acid with a rigid, polycyclic structure.
Uniqueness
6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid is unique due to its spirocyclic structure, which is rare among both natural and synthetic amino acids. This structure provides a distinct spatial arrangement of functional groups, making it a valuable tool for designing molecules with specific biological activities and properties .
Properties
IUPAC Name |
6-amino-2-oxaspiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c8-7(5(9)10)1-6(2-7)3-11-4-6/h1-4,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDOFUMDRKJBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(=O)O)N)COC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)
![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)

![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)





